Octan-2-YL hexadecanoate
Overview
Description
. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octan-2-yl hexadecanoate can be synthesized through the esterification of palmitic acid with 2-octanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency, utilizing advanced catalytic systems and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl hexadecanoate primarily undergoes hydrolysis and transesterification reactions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the use of water and an acid or base catalyst to break down the ester into its constituent alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a strong acid or base catalyst.
Major Products Formed
Hydrolysis: Produces palmitic acid and 2-octanol.
Transesterification: Produces a new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
Octan-2-yl hexadecanoate has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 1-methylheptyl ester
- 2-Octyl palmitate
- Capryl palmitate
- Palmitic acid 2-octanol ester
- sec-octyl hexadecanoate
Uniqueness
Octan-2-yl hexadecanoate is unique due to its specific ester linkage and the presence of a secondary alcohol group, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
octan-2-yl hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJJXYCZVFOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600360 | |
Record name | Octan-2-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55194-81-5 | |
Record name | Octan-2-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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